molecular formula C14H11NO6 B10839368 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone

1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone

Cat. No.: B10839368
M. Wt: 289.24 g/mol
InChI Key: JFIYNCBDNTXFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone is a chemical compound known for its unique structure and properties It features a phenyl ring substituted with hydroxyl and nitro groups, and an ethanone moiety linked to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenoxyethanone typically involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with phenoxyacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. By inhibiting COMT, the compound increases the levels of neurotransmitters such as dopamine, which can be beneficial in treating conditions like Parkinson’s disease. The molecular targets include the active site of COMT, where the compound binds and prevents the enzyme from catalyzing the methylation of catechol substrates .

Comparison with Similar Compounds

Similar Compounds

    Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.

    Tolcapone: A COMT inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards COMT compared to other inhibitors like entacapone and tolcapone .

Properties

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)-2-phenoxyethanone

InChI

InChI=1S/C14H11NO6/c16-12-7-9(6-11(14(12)18)15(19)20)13(17)8-21-10-4-2-1-3-5-10/h1-7,16,18H,8H2

InChI Key

JFIYNCBDNTXFDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.